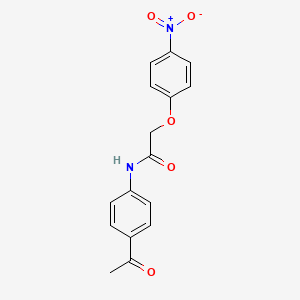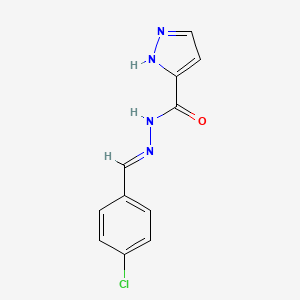
N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves catalytic systems or specific chemical reactions that aim to achieve high yield and selectivity. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed for one-pot synthesis to achieve selectivity towards specific acetamide derivatives, showcasing the influence of catalysts, solvents, and reaction conditions on product formation (Vavasori, Capponi, & Ronchin, 2023). Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrated the importance of reaction conditions such as temperature and molar ratios for achieving high yields (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure determination techniques such as X-ray crystallography provide insights into the geometry, bonding, and interactions within molecules. For example, studies on similar compounds have shown the presence of intra- and intermolecular hydrogen bonds, which play a significant role in determining the stability and reactivity of the molecules (T. Romero & Angela Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can lead to various bioactive compounds or functional materials. The synthesis and modification of acetamide derivatives often involve catalytic reactions, nitration, and substitution reactions, reflecting the compound's versatility and reactivity (Girel et al., 2022).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. These properties are determined by the molecular structure and can significantly affect the compound's applications and handling (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide, including its reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are integral for its application in synthesis and industry. Investigations into similar compounds have highlighted the importance of understanding these properties to optimize reactions and achieve desired products efficiently (Begunov & Valyaeva, 2015).
Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities
N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide and its derivatives have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. Specifically, compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, have shown promising results in these areas, indicating potential development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Environmental Impact and Degradation
Studies have investigated the environmental impact of nitrophenols, which are structurally related to N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide. These compounds are used in various industries, and their effect on anaerobic systems and degradation processes has been a focus of research, indicating the importance of understanding the environmental implications of these chemicals (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Chemical Synthesis and Applications
Research in chemical synthesis has explored the creation of N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide derivatives for various applications. These studies include the synthesis of novel phenoxyacetamide derivatives with potential uses in agriculture as insecticidal agents (Rashid et al., 2021).
Photocatalytic Degradation
The photocatalytic degradation of related compounds, such as acetaminophen, has been studied to understand the breakdown and removal of these substances in environmental contexts. This research is crucial for developing methods to mitigate the environmental impact of these chemicals (Jallouli et al., 2017).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)12-2-4-13(5-3-12)17-16(20)10-23-15-8-6-14(7-9-15)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJJEAXKNBHDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)
![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5598475.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)
![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)


![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)
![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)